

An In-depth Technical Guide to the Spectroscopic Data of Abietatriene

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Compound of Interest

Compound Name: **Abietatriene**

Cat. No.: **B1232550**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data for **abietatriene** (abiet-8,11,13-triene), a diterpene of significant interest in chemical and pharmaceutical research. The information is presented in a structured format to facilitate easy access and comparison for researchers and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **abietatriene**.

Table 1: ^1H NMR Spectroscopic Data of **Abietatriene** (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.18	d	8.3	H-11
6.98	d	8.3	H-12
6.87	s	H-14	
2.85-2.95	m	H-7	
2.83	septet	6.9	H-15
2.25	m	H-1 α	
1.85	m	H-6	
1.73	m	H-2	
1.65	m	H-5	
1.50	m	H-3	
1.29	s	H-20	
1.24	d	6.9	H-16, H-17
1.23	s	H-19	
0.95	s	H-18	

Table 2: ^{13}C NMR Spectroscopic Data of **Abietatriene** (CDCl_3)[[1](#)]

Chemical Shift (δ) ppm	Carbon Atom
146.9	C-9
145.5	C-13
134.6	C-8
126.8	C-12
124.2	C-11
123.9	C-14
49.8	C-5
38.6	C-10
37.8	C-1
33.4	C-4
33.3	C-18
30.1	C-7
25.2	C-20
24.0	C-16, C-17
21.6	C-19
19.2	C-2
18.8	C-6

Table 3: Infrared (IR) Spectroscopic Data of **Abietatriene**

Wavenumber (cm ⁻¹)	Interpretation
~3040	Aromatic C-H stretch
2955, 2925, 2865	Aliphatic C-H stretch
1610, 1500	Aromatic C=C stretch
1460, 1380	C-H bend
880, 820	Aromatic C-H out-of-plane bend

Table 4: Mass Spectrometry (MS) Data of **Abietatriene**

m/z	Relative Intensity (%)	Interpretation
270	45	[M] ⁺ (Molecular Ion)
255	100	[M - CH ₃] ⁺
199	20	[M - C ₅ H ₁₁] ⁺
185	15	[M - C ₆ H ₁₃] ⁺
159	25	
145	30	

Experimental Protocols

The following sections detail the general methodologies used to obtain the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of diterpenoids.

2.1 NMR Spectroscopy

- Sample Preparation: A sample of pure **abietatriene** (typically 5-10 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

- ^1H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Data acquisition parameters typically include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ^1H instrument). A spectral width of 200-220 ppm is used. Proton decoupling is employed to simplify the spectrum and enhance sensitivity. A larger number of scans is typically required compared to ^1H NMR.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H NMR and the residual solvent signal of CDCl_3 at 77.16 ppm for ^{13}C NMR.

2.2 Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of neat **abietatriene** (if it is a liquid at room temperature) is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. If the sample is a solid, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm^{-1}), is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

2.3 Mass Spectrometry (MS)

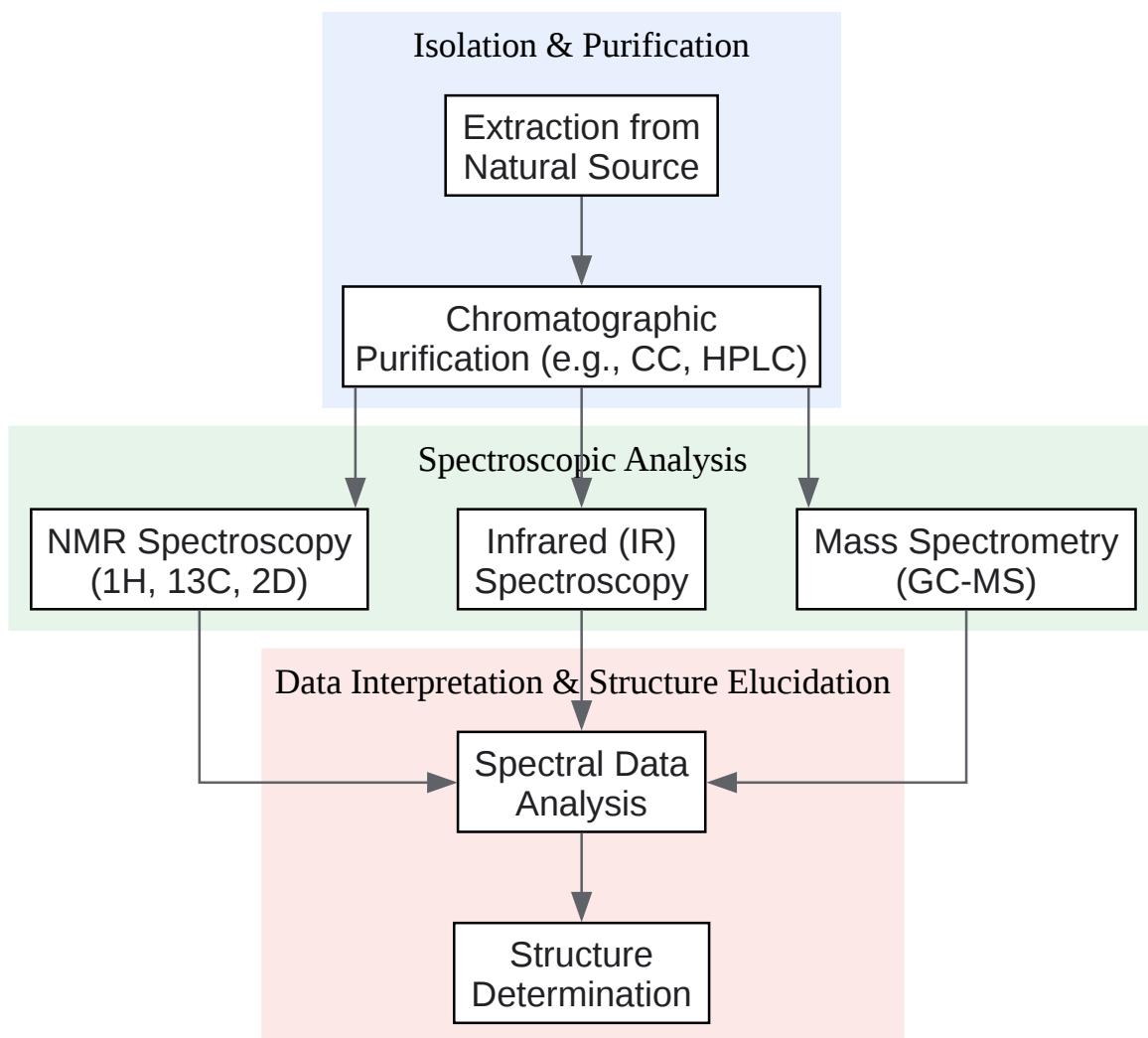
- Sample Introduction and Ionization: **Abietatriene** is typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). A dilute solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane) is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5). The

separated components then enter the mass spectrometer. Electron Ionization (EI) at 70 eV is the most common ionization method for this type of compound.

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Data Analysis: The mass spectrum is a plot of the relative abundance of ions versus their m/z values. The molecular ion peak ($[M]^+$) provides the molecular weight of the compound. The fragmentation pattern provides structural information, as characteristic fragments are formed from the molecular ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **abietatriene**.



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Caption: General workflow for the isolation and spectroscopic characterization of **abietatriene**.

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References

- 1. scilit.com [scilit.com]
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